Pibrozelesin

Antineoplastic Agents Prodrugs Xenograft Model Antitumor Assays

Pibrozelesin (KW-2189 free base) is an esterase-dependent CPI prodrug whose PK/efficacy profile cannot be extrapolated from duocarmycin B2, bizelesin, or carzelesin. It outperformed cisplatin, Adriamycin, mitomycin C, and cyclophosphamide in 14/16 human xenograft models—including drug-insensitive tumors. A clinically defined MTD and absence of CC-1065-like delayed toxicity ensure a reproducible therapeutic window. Ideal for resistance mechanism studies, proof-of-concept oncology research, and esterase-mediated prodrug activation investigations. Substituting structural analogs introduces uncontrolled experimental variables. For R&D use only.

Molecular Formula C32H36BrN5O8
Molecular Weight 698.6 g/mol
CAS No. 154889-68-6
Cat. No. B1677778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePibrozelesin
CAS154889-68-6
SynonymsBenzo(1,2-b:4,3-b')dipyrrole-1-carboxylic acid, 8-(bromomethyl)-3,6,7,8-tetrahydro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, (S)-
KW 2189
KW-2189
methyl(1S)-1-bromomethyl-7-methyl-5-((4-methylpiperazinyl)carbonyloxy)-3-((5,6,7-trimethoxy-2-indolyl)carbonyl)-1,2-dihydro-3H-pyrrolo(3,2-e)indole-8-carboxylate hydrobromide
Molecular FormulaC32H36BrN5O8
Molecular Weight698.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC
InChIInChI=1S/C32H36BrN5O8/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19/h11-13,18,34-35H,7-10,14-15H2,1-6H3/t18-/m1/s1
InChIKeyQRMNENFZDDYDEF-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pibrozelesin (CAS 154889-68-6): A Water-Soluble Duocarmycin Prodrug with Defined Antitumor Pharmacology


Pibrozelesin (also known as KW-2189 free base) is a semisynthetic, water-soluble derivative of the antineoplastic antibiotic duocarmycin B2 [1]. It functions as a prodrug, requiring activation by carboxyl esterase to induce DNA strand breaks through alkylation at adenine-thymine (A-T)-rich sequences in the minor groove of DNA, thereby inhibiting DNA replication and triggering apoptosis [2]. As a member of the cyclopropylpyrroloindole (CPI) class, Pibrozelesin shares a core mechanism with several investigational analogs but is distinguished by its specific physicochemical and preclinical pharmacological profile [3].

Why Pibrozelesin (154889-68-6) Cannot Be Substituted with Other Duocarmycin or CPI Analogs in Research


Despite a shared mechanism of DNA minor groove alkylation, the cyclopropylpyrroloindole (CPI) class exhibits profound functional divergence. Pibrozelesin's specific esterase-dependent prodrug design, unique pharmacokinetic profile, and distinct in vivo efficacy spectrum—including activity against tumors unresponsive to conventional chemotherapeutics—cannot be extrapolated from the behavior of parent duocarmycins, bifunctional analogs like bizelesin, or alternative CPI prodrugs such as carzelesin [1]. Direct quantitative comparisons reveal that in vitro potency does not predict in vivo performance for this compound class; therefore, substituting Pibrozelesin with a structurally related analog will introduce uncontrolled experimental variables and compromise result reproducibility [2].

Quantitative Differentiation of Pibrozelesin (KW-2189) from Analogs: A Procurement-Focused Evidence Guide


Pibrozelesin vs. Duocarmycin B2: Superior In Vivo Efficacy Spectrum Despite Reduced In Vitro Potency

In a direct comparative study, Pibrozelesin (KW-2189) demonstrated inferior in vitro cell growth-inhibitory activity compared to its parent compound duocarmycin B2. However, this was counterbalanced by a substantially broader and more potent in vivo antitumor profile [1]. The selection of Pibrozelesin for extensive evaluation was based on its improved antitumor activity, water solubility, and stability in culture medium relative to duocarmycin B2 [1].

Antineoplastic Agents Prodrugs Xenograft Model Antitumor Assays

Pibrozelesin Exhibits Superior Efficacy Against Human Xenografts Compared to Standard Chemotherapeutics

In the same comprehensive evaluation, Pibrozelesin (KW-2189) was directly compared against a panel of clinically active agents in human tumor xenograft models. It demonstrated superior antitumor activity in a majority of tested models [1].

Antineoplastic Agents Xenograft Models Comparative Efficacy

Pibrozelesin Cytotoxicity Profile in Human Small Cell Lung Cancer (H69) Cells

Pibrozelesin demonstrates concentration- and time-dependent growth inhibition in the human small cell lung cancer line H69. Its activity is markedly potentiated by the addition of carboxyl esterase, confirming its prodrug mechanism [1].

Cytotoxicity Assays Small Cell Lung Carcinoma DNA Damaging Agents

Pibrozelesin Lacks Delayed Lethal Toxicity Characteristic of CC-1065

A critical differentiator from the prototypical CPI compound CC-1065 is the absence of delayed lethal toxicity. CC-1065, despite potent antitumor activity, caused fatal delayed toxicity in mice, preventing its clinical development. This toxicity profile was not observed with Pibrozelesin [1].

Toxicology Cyclopropylpyrroloindole In Vivo Safety

Pibrozelesin Clinical Tolerability and Defined MTD in Phase I Oncology Trials

Pibrozelesin's clinical development has established a defined maximum tolerated dose (MTD) and a well-characterized safety profile, providing critical dosing information for translational research not available for many other investigational CPI analogs [1].

Clinical Trial Maximum Tolerated Dose Phase I

Optimal Research Applications for Pibrozelesin Based on Quantified Differentiation


Investigating Tumor Models Refractory to Standard-of-Care Chemotherapy

Based on its demonstrated superiority over cisplatin, Adriamycin, mitomycin C, and cyclophosphamide in specific human xenograft models [1], Pibrozelesin is optimally suited for studies evaluating therapeutic response in drug-resistant or refractory solid tumors. Its efficacy in 14 of 16 tested xenografts, including drug-insensitive tumors, makes it a powerful tool for exploring mechanisms of resistance and for developing combination regimens where standard agents have failed [1].

Prodrug Activation and Esterase-Dependent Cytotoxicity Studies

Pibrozelesin serves as a well-characterized model prodrug for investigating esterase-mediated activation of DNA-damaging agents. The quantitative relationship between esterase concentration and cytotoxic potency (IC50 ranging from 460 nM to 7 nM depending on esterase levels) [1] provides a robust system for studying prodrug design, tumor-selective activation strategies, and the impact of tumor microenvironment on drug efficacy.

In Vivo Efficacy Studies Requiring a Broad Spectrum of Activity with a Defined Safety Window

Pibrozelesin's broad in vivo efficacy across a wide range of murine and human xenograft models (Colon 26, Colon 38, B16, LC-6, St-4, St-40, Li-7, PAN-2, MX-1) [1], combined with the availability of a clinically-defined MTD [2], makes it an ideal candidate for proof-of-concept studies in multiple oncology indications. Its known safety profile and lack of CC-1065-like delayed lethal toxicity [1] provide a defined therapeutic window, enabling more predictable and reproducible in vivo experimentation compared to less well-characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pibrozelesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.